Cas no 2287334-63-6 (3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine structure](https://ja.kuujia.com/scimg/cas/2287334-63-6x500.png)
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-6762050
- 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 2287334-63-6
-
- インチ: 1S/C12H14ClN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
- InChIKey: RIAQISHDMBZHQZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC(=C1)C12CC(C1)(C2)N
計算された属性
- せいみつぶんしりょう: 207.0814771g/mol
- どういたいしつりょう: 207.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26Ų
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762050-0.1g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 0.1g |
$1986.0 | 2025-03-13 | |
Enamine | EN300-6762050-1.0g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 1.0g |
$2257.0 | 2025-03-13 | |
Enamine | EN300-6762050-2.5g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 2.5g |
$4424.0 | 2025-03-13 | |
Enamine | EN300-6762050-0.5g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 0.5g |
$2167.0 | 2025-03-13 | |
Enamine | EN300-6762050-0.25g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 0.25g |
$2077.0 | 2025-03-13 | |
Enamine | EN300-6762050-5.0g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 5.0g |
$6545.0 | 2025-03-13 | |
Enamine | EN300-6762050-0.05g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 0.05g |
$1895.0 | 2025-03-13 | |
Enamine | EN300-6762050-10.0g |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2287334-63-6 | 95.0% | 10.0g |
$9704.0 | 2025-03-13 |
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine: A Comprehensive Overview
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine, also known by its CAS registry number 2287334-63-6, is a compound of significant interest in the fields of organic chemistry and materials science. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug design, catalysis, and advanced materials synthesis.
The molecular structure of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine comprises a bicyclo[1.1.1]pentane ring system, which is a highly strained and rigid framework. This bicyclic core is substituted with a 3-chloro-4-methylphenyl group at the 3-position, introducing both electronic and steric effects that influence the compound's reactivity and physical properties. The presence of the chlorine atom and methyl group on the aromatic ring further modulates the electronic environment, making this compound a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives as templates for constructing bioactive molecules. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of novel kinase inhibitors and GPCR modulators, which are critical targets in drug discovery for treating diseases such as cancer and neurodegenerative disorders.
In terms of synthetic methodology, the preparation of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves a multi-step process that includes Friedel-Crafts alkylation, ring-closing metathesis, or other cycloaddition reactions. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and reproducibility.
The physical properties of this compound are also noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. Additionally, its thermal stability under certain reaction conditions has made it a valuable reagent in high-throughput screening assays.
From an applications perspective, bicyclo[1.1.1]pentane derivatives like this compound have found utility in asymmetric catalysis due to their ability to induce enantioselectivity in certain reactions. For example, recent reports have demonstrated their use as ligands in transition-metal-catalyzed reactions, enabling the synthesis of chiral molecules with high enantiomeric excess.
In conclusion, 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. As new applications emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both academic and industrial chemical endeavors.
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